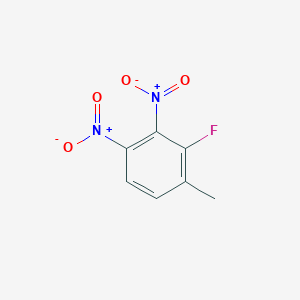

2-Fluoro-3,4-dinitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOBPHMHCZNDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289570 | |

| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-58-4 | |

| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Nitroaromatic Compounds in Synthetic Chemistry

Halogenated nitroaromatic compounds are a significant class of molecules in organic synthesis, serving as versatile starting materials for a wide array of chemical products. nih.govasm.org These compounds, which feature one or more nitro groups and halogen atoms attached to an aromatic ring, are instrumental in the production of pharmaceuticals, dyes, polymers, and pesticides. nih.govsci-hub.se The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, a characteristic that is exploited in many synthetic routes. core.ac.uk

The introduction of a halogen, such as fluorine, further modifies the electronic properties of the aromatic ring, influencing its reactivity. core.ac.uk For instance, the selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a crucial step in the synthesis of various active pharmaceutical ingredients. acs.org Additionally, halogenated nitroaromatic compounds are used in the synthesis of energetic materials and as intermediates in the production of other complex organic molecules. uni-muenchen.deresearchgate.net Their broad utility stems from the unique chemical reactivity imparted by the combination of nitro and halogen substituents on the aromatic framework. asm.org

The Dinitrotoluene Framework: a Versatile Synthon in Chemical Research

The dinitrotoluene (DNT) framework is a cornerstone in chemical research and industrial synthesis, primarily utilized as a precursor for the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of polyurethane foams. nih.govtaylorandfrancis.comgoogle.com The most common isomers, 2,4-DNT and 2,6-DNT, are produced through the nitration of toluene. nih.govchemicalbook.comprepchem.com This process typically involves reacting toluene with a mixture of nitric and sulfuric acids, which can be controlled to produce different isomer ratios. google.comchemicalbook.com

Beyond its role in polymer chemistry, DNT serves as a versatile synthon, an idealized fragment used in retrosynthetic analysis to plan organic syntheses. researchgate.netajrconline.org The nitro groups on the toluene ring can be chemically transformed into a variety of other functional groups, making DNT a valuable starting material for creating more complex molecules. sci-hub.se For example, DNT derivatives are used in the synthesis of dyes, and are also important intermediates in the production of the explosive material 2,4,6-trinitrotoluene (B92697) (TNT). nih.govtaylorandfrancis.com Recent research has also explored the use of 2,4-dinitrotoluene (B133949) derivatives as nucleophiles in organocatalytic asymmetric benzylation reactions, highlighting the ongoing development of new synthetic methodologies based on this framework. thieme-connect.com

Structural and Electronic Perturbations Induced by Fluorine Substitution

The substitution of hydrogen with fluorine on an aromatic ring induces significant structural and electronic changes in the molecule. acs.orgnih.gov Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect, which can stabilize molecular orbitals and make the aromatic ring more electron-deficient. core.ac.uknih.gov This increased positive charge on the carbon atoms to which fluorine is attached can create a barrier to the flow of π-electrons, thereby reducing the ring current. nih.gov

Computational Chemistry and Theoretical Modelling of 2 Fluoro 3,4 Dinitrotoluene

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to elucidating the electronic and geometric properties of 2-Fluoro-3,4-dinitrotoluene. These computational tools allow for a detailed examination of the molecule's stability, electron distribution, and vibrational modes.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G**, are employed to determine the most stable molecular conformation (geometry optimization). researchgate.netresearchgate.net This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement.

The optimization process for substituted nitrotoluenes reveals how steric and electronic effects influence the molecule's shape. For instance, steric hindrance between the adjacent nitro groups and the fluorine atom can cause them to twist out of the plane of the benzene (B151609) ring. researchgate.net

Once the optimized geometry is obtained, the same DFT level of theory is used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, twisting) and are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Comparing calculated frequencies for related molecules like 2,4-dinitrotoluene (B133949) with experimental data shows that DFT methods can reproduce vibrational spectra with a high degree of accuracy. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (ortho) | ~1.47 Å |

| Bond Length | C-N (meta) | ~1.48 Å |

| Bond Angle | F-C-C | ~119° |

| Bond Angle | C-C-N (ortho) | ~122° |

| Dihedral Angle | C-C-N-O (ortho) | ~30-40° (twist) |

Beyond DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative, often more computationally intensive, ways to investigate electronic properties. researchgate.netresearchgate.net While generally less common for initial geometry optimizations of molecules this size due to computational cost, they are valuable for calculating specific electronic properties like ionization potentials and electron affinities with high accuracy.

Semi-empirical methods, which use parameters derived from experimental data, provide a much faster but less accurate approach. These methods can be useful for preliminary conformational searches or for modeling very large systems where DFT or ab initio methods would be computationally prohibitive. For a molecule like this compound, they could be used to quickly screen different rotational isomers before a more rigorous DFT optimization.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting various types of spectra.

IR Spectroscopy: As mentioned, vibrational frequencies calculated via DFT can be directly correlated with peaks in an IR spectrum. researchgate.net This allows for the assignment of specific spectral bands to particular molecular motions, such as C-F stretching, NO₂ symmetric and asymmetric stretching, and aromatic C-H bending. researchgate.netresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. These predictions help in assigning peaks in experimental NMR spectra and can confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide the excitation energies and oscillator strengths, which correlate to the λ_max (wavelength of maximum absorbance) and intensity of absorption bands, offering insight into the molecule's electronic structure.

| Spectroscopy | Parameter | Predicted Value Range | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | 1530-1560 | NO₂ Asymmetric Stretch |

| IR | Frequency (cm⁻¹) | 1340-1365 | NO₂ Symmetric Stretch |

| IR | Frequency (cm⁻¹) | 1200-1250 | C-F Stretch |

| ¹³C NMR | Chemical Shift (ppm) | 150-160 | C-F |

| UV-Vis | λ_max (nm) | 240-260 | π → π* transition |

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry is a powerful tool for exploring the reactivity of this compound. By mapping out potential reaction pathways, chemists can understand reaction mechanisms, predict products, and determine reaction kinetics. This involves locating and characterizing transition states—the highest energy points along a reaction coordinate.

For example, studying the nucleophilic aromatic substitution (SNAr) on the benzene ring would involve calculating the energies of the reactants, intermediates (like a Meisenheimer complex), transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Such calculations can predict whether substitution is more likely to occur at a position activated by the nitro groups and influenced by the fluorine atom.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This orbital is the source of electrons in a reaction; its energy level relates to the molecule's ability to act as a nucleophile or electron donor.

LUMO: This orbital is the destination for electrons accepted in a reaction; its energy level indicates the molecule's ability to act as an electrophile or electron acceptor.

For this compound, the strong electron-withdrawing nature of the two nitro groups and the fluorine atom would significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of reactivity that complement the qualitative FMO analysis. mdpi.com

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -8.0 to -9.5 | Indicates moderate electron-donating ability. |

| E_LUMO | -3.0 to -4.5 | Low energy indicates strong electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | A relatively large gap suggests high kinetic stability. |

| Electrophilicity Index (ω) | High | Quantifies the strong electrophilic nature of the molecule. |

Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding)

The fluorine atom in this compound can participate in specific non-covalent interactions that influence its physical properties, such as its crystal packing and melting point. One such interaction is halogen bonding. researchgate.netnih.gov

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, fluorine) and a nucleophilic site on another molecule (such as the oxygen atom of a nitro group). researchgate.net Although fluorine is the least polarizable halogen and typically forms weaker halogen bonds, computational studies can identify and quantify these interactions. Analysis of the molecular electrostatic potential surface, calculated with DFT, can reveal a positive region (a σ-hole) on the fluorine atom along the C-F bond axis, which can interact favorably with an electron-rich region of a neighboring molecule. researchgate.net These interactions, along with other non-covalent forces like π-π stacking between aromatic rings, play a crucial role in the supramolecular assembly of the compound in the solid state. mdpi.comresearchgate.net

Applications As Advanced Intermediates in Organic Synthesis

Role in the Synthesis of Functionalized Aniline and Phenol Derivatives

2-Fluoro-3,4-dinitrotoluene serves as a versatile precursor for producing highly substituted aniline and phenol derivatives. The electron-deficient nature of the aromatic ring facilitates the displacement of the fluoride ion by various nucleophiles.

Aniline Derivatives: Primary and secondary amines can act as nucleophiles, attacking the carbon atom bearing the fluorine. This reaction results in the formation of N-substituted-3,4-dinitrotoluidines. The selective reduction of one or both nitro groups in these products can yield a variety of complex fluorinated anilines, which are important scaffolds in medicinal and agricultural chemistry. For instance, fluorinated anilines are key intermediates in the synthesis of fungicides and other agrochemicals.

Phenol Derivatives: Similarly, reaction with oxygen-based nucleophiles, such as hydroxide or alkoxide ions, leads to the substitution of the fluorine atom to produce 2-hydroxy-3,4-dinitrotoluene (a phenol derivative) or 2-alkoxy-3,4-dinitrotoluene (a phenol ether), respectively. These functionalized phenols are building blocks for dyes and other specialty materials. The direct deoxyfluorination of phenols is a known route to aryl fluorides, and the reverse reaction highlights the utility of activated aryl fluorides in synthesizing phenols. nih.gov

| Nucleophile | Reaction Type | Resulting Product Class |

|---|---|---|

| Ammonia (NH₃) / Amines (R-NH₂ / R₂NH) | Amination | Substituted Anilines |

| Hydroxide (OH⁻) / Alkoxides (RO⁻) | Hydroxylation / Alkoxylation | Phenols / Phenol Ethers |

Precursor for Nitrogen-Containing Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals and materials science. dundee.ac.uke-bookshelf.denih.gov The synthesis typically involves a reaction with a bifunctional nucleophile, where one part displaces the fluorine atom and the other part of the nucleophile subsequently reacts (often after reduction of a nitro group) to close the ring.

For example, reaction with a compound containing both an amino and a hydroxyl group (e.g., 2-aminophenol) could lead to the formation of a diaryl ether. Subsequent reduction of the ortho-nitro group to an amine would facilitate an intramolecular cyclization to form a phenoxazine ring system. Similar strategies can be employed with other bifunctional reagents like aminothiols or diamines to create phenothiazines or benzodiazepines, respectively. The development of synthetic routes to fluorinated heterocycles is a significant area of research. nih.gov

Utilization in the Production of Advanced Polymeric Materials and Isocyanates

Dinitrotoluene isomers are major industrial precursors for the production of polyurethanes. wikipedia.orgepa.govlookchem.comnih.gov By analogy, this compound is a potential intermediate for creating specialized fluorinated polymers.

The key transformation is the catalytic hydrogenation of the two nitro groups to yield 2-fluoro-3,4-diaminotoluene. This resulting fluorinated diamine can serve as a monomer in polymerization reactions:

Polyimides and Polyamides: Condensation of the diamine with dianhydrides or diacyl chlorides would produce fluorinated polyimides or polyamides, respectively. These materials are known for their high thermal stability and chemical resistance.

Polyurethanes: The diamine can be converted into 2-fluoro-3,4-diisocyanatotoluene via phosgenation. This fluorinated diisocyanate monomer can then be reacted with polyols to produce specialty fluorinated polyurethanes, which may exhibit enhanced properties such as improved chemical resistance or thermal stability.

| Step | Reaction | Intermediate/Product | Application |

|---|---|---|---|

| 1 | Reduction of Nitro Groups | 2-Fluoro-3,4-diaminotoluene | Monomer for polyamides/polyimides |

| 2 | Phosgenation | 2-Fluoro-3,4-diisocyanatotoluene | Monomer for polyurethanes |

Intermediate in the Synthesis of Specialty Fluorinated Chemicals

The incorporation of fluorine into organic molecules is a critical strategy in the development of modern pharmaceuticals, agrochemicals, and advanced materials. solvay.comgoogle.com Fluorine's unique properties, such as high electronegativity and small size, can significantly alter a molecule's physical, chemical, and biological characteristics. This compound is a valuable intermediate for introducing a fluorine atom along with other functionalities onto an aromatic ring.

The various transformations of this compound—including nucleophilic substitution of the fluorine and reduction of the nitro groups—provide access to a wide array of more complex fluorinated building blocks. nbinno.com These subsequent molecules are designed for use in fields that require materials with tailored properties, such as liquid crystals, specialty dyes, and biologically active compounds. google.comgoogle.com

Consideration in the Development of Energetic Material Precursors

Dinitrotoluenes are fundamental compounds in the field of energetic materials, most notably as precursors to 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.orglookchem.comresearchgate.netresearchgate.net The replacement of hydrogen with fluorine in polynitro-aromatic compounds is a known strategy for enhancing the performance of energetic materials. researchgate.netresearchgate.net The introduction of fluorine can lead to increased density and improved detonation properties. researchgate.netresearchgate.net

This compound is considered in this context for two primary reasons:

Direct Application: As a dinitrotoluene derivative, the compound itself possesses energetic properties. Fluorinated dinitrobenzene and dinitrotoluene compounds are investigated as potential melt-castable explosives and insensitive energetic plasticizers. researchgate.netresearchgate.net

Precursor to Advanced Energetics: It can serve as a precursor for further nitration. The introduction of a third nitro group onto the ring would yield a fluorinated trinitrotoluene isomer. Research into fluorinated nitrotoluenes has shown that they can exhibit superior performance characteristics compared to traditional TNT. researchgate.netresearchgate.netresearchgate.net The development of energetic materials with high performance and low sensitivity is a key research goal. energetic-materials.org.cnethernet.edu.et

| Compound | Abbreviation | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Key Feature |

|---|---|---|---|---|

| 2,4-Dinitrotoluene (B133949) | DNT | 1.52 | - | Standard Precursor |

| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6900 | Benchmark Explosive researchgate.net |

| 3,5-Difluoro-2,4,6-trinitrotoluene | DFTNT | 1.82 | 7435 | Improved performance due to fluorination researchgate.net |

Advanced Analytical Methodologies for Fluorinated Dinitrotoluene Analysis

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a cornerstone for the analysis of nitroaromatic compounds, providing the necessary separation power to resolve isomers and isolate analytes from interfering substances. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds and is particularly effective for resolving isomers of dinitrotoluene. nih.govdtic.mil The separation of DNT isomers, which differ only in the position of their nitro groups, is a significant analytical challenge. nih.gov

Reversed-phase HPLC is the most common mode used for this purpose. Various stationary phases have been evaluated to achieve optimal separation:

C-18 Columns: These are widely used but may show limitations in resolving certain closely related isomers. nih.govresearchgate.net

Phenyl Columns: The π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes can provide unique selectivity for separating aromatic isomers. nih.gov

Diol Columns: These columns have demonstrated superior performance in separating DNT isomers. The separation mechanism involves charge-transfer complexes forming between the electron-donating hydroxyl groups on the column and the electron-accepting nitroaromatic compounds. nih.gov This approach has been shown to improve resolution, reduce analysis time, and lower solvent consumption compared to traditional C-18 columns. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve the best separation in the shortest time. nih.gov UV detection is commonly used, as nitroaromatic compounds exhibit strong absorbance. nih.gov

| Column Type | Separation Mechanism | Performance for DNT Isomers | Reference |

|---|---|---|---|

| Diol | Charge-transfer complex formation between hydroxyl groups and nitroaromatics. | Excellent resolution (minimum resolution of 2.06 between 2,4-DNT and 2,6-DNT), shorter analysis time, and reduced solvent usage. | nih.gov |

| Phenyl-3 | π-π interactions. | Sensitive separation, but some peak overlap (approx. 2%) was observed for DNTs. | nih.gov |

| C-18 | Hydrophobic interactions. | Commonly used, but can result in minor peak overlap for some isomers. | nih.govresearchgate.net |

Coupling with Mass Spectrometry (GC-MS, LC-MS/MS) for Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the definitive identification and precise quantification of analytes like 2-Fluoro-3,4-dinitrotoluene.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the specific detection and identification capabilities of MS. dtic.mil For nitroaromatic compounds, electron capture negative ionization (ECNI) is a particularly sensitive and selective ionization method. nih.gov GC-ECNI-MS can achieve very low detection limits, often in the nanogram-per-liter (ng/L) range. nih.gov Standard electron ionization (EI) is also used, providing characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for analyzing compounds that are not suitable for GC. chromatographyonline.com This technique offers high sensitivity and selectivity, making it ideal for complex matrices. spectroscopyworld.com In LC-MS/MS, the analyte is first separated by HPLC, then ionized (commonly via electrospray ionization, ESI), and the precursor ion is selected and fragmented. The resulting product ions are then detected. srce.hr This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity, allowing for reliable quantification at very low levels. srce.hr

Electrochemical Sensing Systems for Nitroaromatic Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the detection of nitroaromatic compounds. acs.org The principle of detection is based on the electrochemical reduction of the nitro groups on the aromatic ring. acs.orgresearchgate.net

The performance of these sensors is highly dependent on the material used for the working electrode. To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials or specific chemical receptors:

Nanomaterial-Modified Electrodes: Materials such as gold nanoparticles, carbon nanotubes, and graphene composites are used to increase the electrode's surface area and improve its electrocatalytic activity towards the reduction of nitro groups. nih.govnih.gov

Mesoporous Materials: Electrodes modified with mesoporous silica (B1680970) (like MCM-41) can preconcentrate nitroaromatic compounds, leading to high sensitivity with detection limits at the nanomolar level. acs.org

Receptor-Based Electrodes: Surfaces can be functionalized with specific receptors that bind to the target analyte, such as 2,4-dinitrotoluene (B133949) (DNT), improving selectivity even in the presence of interfering compounds. nih.gov

Techniques like square-wave voltammetry and differential pulse voltammetry are often employed to lower the detection limits by discriminating against the background charging current. acs.orgnih.gov

Biosensor Development and Bioreporter Systems

Biosensors represent an innovative approach that leverages biological recognition elements for the detection of specific chemical compounds. For nitroaromatics like DNT, whole-cell bioreporters are a promising development. nih.govmdpi.com

These systems utilize genetically engineered microorganisms (often bacteria like E. coli) that produce a measurable signal in the presence of the target analyte. rsc.org The mechanism involves a specific regulatory protein that recognizes the nitroaromatic compound and activates the expression of a reporter gene. mdpi.com

Commonly used reporter systems include:

Bioluminescence: The reporter is an enzyme like luciferase (encoded by lux genes), which produces light. The intensity of the light is proportional to the concentration of the analyte. mdpi.com

Fluorescence: The reporter gene codes for a fluorescent protein, such as Green Fluorescent Protein (GFP). The presence of the target compound induces the production of GFP, leading to a detectable fluorescent signal. rsc.orgfrontiersin.org

These bioreporters can be immobilized in matrices like microbeads or hydrogels to create portable sensing devices. mdpi.comrsc.org They offer the advantages of high specificity and the ability to measure the bioavailable fraction of a contaminant. However, factors such as temperature and oxygen levels can influence their performance and must be considered in sensor design. nih.govmdpi.com

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate and concentrate analytes like this compound from complex environmental matrices such as water and soil, thereby removing interfering substances and improving detection limits. dtic.mil

Solid-Phase Extraction (SPE) is a widely used technique for extracting nitroaromatics from aqueous samples. dtic.milnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analytes. The analytes are later eluted with a small volume of an organic solvent. Molecularly imprinted polymers (MIPs) can be used as SPE sorbents to provide high selectivity for specific nitroaromatic compounds. tandfonline.comresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free alternative to traditional extraction methods. nih.govacs.org In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is effective for concentrating analytes and has been shown to be more sensitive than SPE for small volume samples, with detection limits for some nitroaromatics in the ng/L range. nih.gov

Future Research Directions and Unexplored Avenues

Novel Catalytic Methodologies for Selective Functionalization of Fluorinated Dinitrotoluenes

The molecular architecture of 2-fluoro-3,4-dinitrotoluene presents multiple reactive sites: two nitro groups, a carbon-fluorine bond, the aromatic ring's C-H bonds, and the methyl group's C-H bonds. Developing catalytic systems capable of selectively targeting one of these sites while leaving the others intact is a significant challenge and a promising research avenue.

Future work should focus on several key areas of catalysis:

Selective Nitro Group Reduction: A primary goal is the selective reduction of one nitro group to an amino group, yielding fluorinated nitro-anilines, which are valuable synthetic intermediates. Research into heterogeneous catalysts, such as supported nanoparticles of palladium, platinum, or nickel, could provide high selectivity under mild conditions. The challenge lies in preventing the reduction of the second nitro group or the cleavage of the C-F bond.

C-F Bond Activation and Cross-Coupling: The carbon-fluorine bond is the strongest single bond to carbon, making its activation challenging. However, recent advances in transition-metal catalysis, particularly with nickel and palladium complexes, have enabled C-F bond cross-coupling reactions. rsc.org Future studies could explore these catalysts for Suzuki, Sonogashira, or Buchwald-Hartwig couplings on this compound to introduce new carbon or heteroatom substituents. This would open pathways to a vast array of novel derivatives.

Directed C-H Functionalization: Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for atom-economical synthesis. scribd.com Research could target the regioselective functionalization of the aromatic C-H bonds or the benzylic C-H bonds of the methyl group. Utilizing directing groups or exploiting the intrinsic electronic properties of the substrate could enable the introduction of alkyl, aryl, or other functional groups with high precision. Copper-catalyzed C-H fluorination/functionalization sequences represent another viable strategy.

| Catalytic System Target | Potential Catalyst Type | Desired Transformation | Research Focus |

| Selective Nitro Reduction | Heterogeneous (e.g., Pd/C, Pt/graphene) | -NO₂ → -NH₂ (mono-reduction) | Achieving high chemoselectivity for one nitro group over the other and preventing C-F cleavage. |

| C-F Bond Activation | Homogeneous (e.g., Ni/NHC, Pd/phosphine) | Ar-F + R-B(OH)₂ → Ar-R | Developing catalysts that operate under mild conditions and tolerate the presence of nitro groups. |

| Aromatic C-H Functionalization | Homogeneous (e.g., Pd(II), Rh(III)) | Ar-H → Ar-R | Controlling regioselectivity on the electron-deficient aromatic ring. |

| Benzylic C-H Functionalization | Homogeneous (e.g., Cu/NFSI) | Ar-CH₃ → Ar-CH₂-R | Selective activation of the methyl group without affecting other sites. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The complexity of chemical synthesis and material design offers a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). arxiv.org These data-driven approaches can accelerate discovery by predicting reaction outcomes, optimizing conditions, and performing inverse design of molecules with desired properties. nih.govnih.gov

For fluorinated dinitrotoluenes, AI and ML can be pivotal in several ways:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products, yields, and optimal conditions for the functionalization of this compound. chemcopilot.comrjptonline.org This can significantly reduce the number of trial-and-error experiments required, saving time and resources. eurekalert.org For instance, an AI model could screen a virtual library of catalysts for C-F activation and predict their success rate, guiding experimental efforts toward the most promising candidates. catalysis-summit.comjoaiar.org

Inverse Material Design: Generative ML models can be employed for the "inverse design" of new energetic materials. researchgate.net By defining a set of target properties (e.g., high energy density, low sensitivity, specific thermal stability), these algorithms can propose novel molecular structures based on the this compound scaffold that are predicted to meet these criteria. google.comresearchgate.net This approach shifts the paradigm from screening existing compounds to creating new ones tailored for specific applications. mdpi.com

Accelerating Catalyst Discovery: AI can screen vast numbers of potential catalyst candidates, identifying materials with desired properties like high activity and selectivity. cas.cn By analyzing large datasets, AI can uncover complex relationships between a catalyst's structure and its performance, guiding the rational design of new catalytic systems for the selective functionalization of fluorinated nitroaromatics. arxiv.org

Exploration of Supramolecular Interactions in Advanced Materials Science

The arrangement of molecules in the solid state, governed by non-covalent interactions, is critical to the macroscopic properties of a material. Supramolecular chemistry offers a powerful approach to "crystal engineering," where molecules are designed to self-assemble into specific architectures with desired functions. researchgate.net The presence of fluorine and nitro groups in this compound provides a rich set of potential intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgrsc.org

Future research in this area could explore:

Co-crystallization: Systematically forming co-crystals of this compound with other molecules (co-formers) can modulate its physical properties. For example, co-crystallization with hydrogen-bond donors or acceptors could alter crystal packing and, consequently, properties like density and sensitivity. mdpi.com The introduction of fluorine can significantly influence self-assembly motifs and lead to unexpected and potentially useful supramolecular architectures. scispace.comresearchgate.net

Host-Guest Chemistry: Designing supramolecular hosts, such as molecular clips or cages, that can selectively bind this compound could lead to applications in sensing or separation. The specific electronic and steric features of the molecule could be exploited to achieve high binding affinity and selectivity, driven by interactions like C-H···π and C-H···O. mdpi.com

Fluorine-Specific Interactions: The role of the fluorine atom in directing crystal packing is a key area of interest. Fluorine can participate in a range of weak interactions that are distinct from those of hydrogen. uq.edu.au Understanding how the C-F bond interacts with the nitro groups and aromatic systems of neighboring molecules is crucial for predicting and designing the solid-state structures of new materials based on this scaffold.

Sustainable and Atom-Economical Synthetic Approaches for Fluorinated Nitroaromatics

Traditional nitration and functionalization methods often rely on harsh reagents, stoichiometric activators, and organic solvents, leading to significant waste generation. nih.gov A major direction for future research is the development of "green" and sustainable synthetic routes that are safer, more efficient, and have a lower environmental impact. researchgate.net

Key avenues for investigation include:

Solid Acid Catalysis: Replacing corrosive liquid acids like sulfuric acid in nitration reactions with reusable solid acid catalysts (e.g., zeolites, sulfated zirconia) can reduce waste and simplify product purification. These catalysts can also offer enhanced regioselectivity due to their shape-selective properties.

Alternative Solvents and Reaction Media: Exploring reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, is a core principle of green chemistry. nih.gov For instance, catalyst-free nucleophilic substitution reactions of nitroaromatics have been successfully developed in water, offering a highly green approach. rsc.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, higher efficiency, and easier scalability. Developing flow-based nitration and subsequent functionalization processes for this compound would represent a significant step towards a more sustainable manufacturing process.

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. cambridge.org Photocatalytic approaches could be developed for both the synthesis and selective transformation of fluorinated nitroaromatics.

Computational Design of Novel Fluorinated Dinitrotoluene Derivatives with Tuned Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for the in silico design and evaluation of new molecules before they are synthesized in the lab. researchgate.net This predictive capability can dramatically accelerate the discovery of new materials by focusing experimental efforts on the most promising candidates. researchgate.net

For this compound, computational design can be applied to:

Predict Energetic Properties: Quantum chemical calculations can accurately predict key properties of energetic materials, such as heat of formation, density, detonation velocity, and pressure. mdpi.com This allows for the virtual screening of a library of designed derivatives of this compound to identify structures with superior performance compared to existing materials. researchgate.netrsc.org

Tune Sensitivity and Stability: A critical challenge in energetic materials is balancing performance with safety. Computational models can be used to predict sensitivity to impact, friction, and electrostatic discharge by analyzing factors like bond dissociation energies and intermolecular interactions within the crystal lattice. mdpi.com This allows for the design of molecules with an optimal balance of energy and stability.

Elucidate Reaction Mechanisms: DFT can be used to map out the reaction pathways for the synthesis and decomposition of these compounds. Understanding these mechanisms at a molecular level is crucial for optimizing synthetic yields and for designing more stable materials.

| Computational Method | Application Area | Predicted Properties | Research Goal |

| Density Functional Theory (DFT) | Energetic Performance | Heat of formation, density, detonation velocity | Identify derivatives with higher energy output. |

| Molecular Dynamics (MD) | Stability & Sensitivity | Crystal packing, intermolecular forces, bond dissociation energy | Design less sensitive, more stable energetic materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reaction Mechanisms | Bond paths, electron density analysis | Optimize synthetic routes and understand decomposition pathways. |

| Quantitative Structure-Property Relationship (QSPR) | Virtual Screening | Wide range of physical and energetic properties | Rapidly screen large virtual libraries of novel derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-fluoro-3,4-dinitrotoluene?

- Methodological Answer : Synthesis typically involves nitration and fluorination of toluene derivatives. For purification, melt crystallization and "sweating" processes (gradual heating to remove impurities) are effective for structurally similar dinitrotoluene compounds. These methods achieve high purity (>99%) by exploiting differences in melting points between the target compound and byproducts . Solvent recrystallization using polar aprotic solvents (e.g., DMSO) may also improve yield, but requires careful control of cooling rates to avoid co-crystallization of impurities.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) identifies substituent positions and electronic environments. For example, fluorine’s electronegativity causes distinct deshielding in adjacent protons. Computational quantum chemistry (DFT calculations) can predict NMR chemical shifts and verify experimental data . Infrared (IR) spectroscopy detects nitro (∼1520 cm⁻¹) and C-F (∼1100 cm⁻¹) stretching vibrations, while X-ray crystallography resolves crystal packing and steric effects of the fluorine substituent.

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound’s nitro groups pose explosion risks under high heat or friction. Toxicity studies on analogous dinitrotoluenes indicate carcinogenicity (Category 1B) and reproductive toxicity via metabolic reduction to aromatic amines. Researchers must use explosion-proof equipment, conduct reactions in inert atmospheres, and employ personal protective equipment (PPE) including nitrile gloves and fume hoods. Regular monitoring of airborne concentrations (via HPLC-MS) is advised to limit exposure below 0.1 ppm .

Advanced Research Questions

Q. How do conflicting toxicity profiles for this compound arise across studies, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in metabolic pathways (e.g., hepatic vs. microbial reduction) or impurity interference. To address this, researchers should:

- Standardize purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before toxicity assays.

- Control metabolism : Compare in vitro (hepatocyte microsomes) and in vivo (rodent models) data to identify species-specific metabolic activation.

- Validate endpoints : Pair Ames tests (mutagenicity) with comet assays (DNA damage) to distinguish genotoxic vs. non-genotoxic mechanisms .

Q. What experimental strategies mitigate challenges in studying microbial degradation of this compound?

- Methodological Answer : Fluorine’s stability complicates biodegradation. Strategies include:

- Enrichment cultures : Use soil samples from fluorochemical-contaminated sites to isolate Pseudomonas or Clostridium strains capable of nitroreduction.

- Co-metabolism : Supplement with glucose or succinate to enhance microbial activity. Monitor intermediates (e.g., 2-fluoro-3,4-diaminotoluene) via LC-MS/MS.

- Pathway engineering : Introduce nfsA (nitroreductase) or fhp (flavin-dependent dehalogenase) genes into model organisms (e.g., E. coli) to enhance degradation efficiency .

Q. How can computational modeling improve the design of fluorinated polymers incorporating this compound?

- Methodological Answer : Molecular dynamics (MD) simulations predict polymer backbone flexibility and fluorine’s impact on electronic properties. For example:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess conductivity changes.

- Monte Carlo simulations : Model copolymerization with styrene or acrylates to optimize thermal stability (Tg > 150°C).

- QSAR models : Correlate fluorine substitution patterns with dielectric constants for targeted electronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.